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Get Quote

Within the landscape of organic synthesis and medicinal chemistry, the β-nitrostyrene scaffold

holds a prominent position.[1][2] Its unique electronic architecture, characterized by a

conjugated system activated by a potent electron-withdrawing nitro group, renders it a highly

versatile precursor for a multitude of complex molecular targets.[3][4] This guide focuses on a

specific, functionally rich derivative: 3-[(E)-2-Nitroethenyl]phenol.

The strategic placement of a hydroxyl group on the phenyl ring at the meta-position introduces

a critical modulator of the compound's electronic and physical properties. This phenolic moiety

not only influences reactivity but also serves as a handle for further derivatization and a

potential pharmacophore for biological interactions. Phenolic compounds are integral to many

pharmaceuticals, valued for their diverse biological activities.[5][6]

This document provides an in-depth analysis of the core physicochemical properties,

spectroscopic signature, chemical reactivity, and synthesis of 3-[(E)-2-Nitroethenyl]phenol.
The insights presented herein are intended to equip researchers, scientists, and drug

development professionals with the foundational knowledge required to effectively utilize this

compound as a strategic intermediate in their research and development endeavors.
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Section 1: Molecular Identity and Core
Physicochemical Properties
A thorough understanding of a compound's fundamental properties is the bedrock of its

application in any experimental setting. These parameters dictate solubility, stability, reactivity,

and potential biological absorption and distribution.

Chemical Structure:

Figure 1. The chemical structure of 3-[(E)-2-Nitroethenyl]phenol, highlighting the trans or (E)-

configuration of the nitrovinyl group.

The structure consists of a phenol ring substituted at the meta-position with an (E)-2-

nitroethenyl group. The (E)-stereochemistry, where the nitro group and the phenyl ring are on

opposite sides of the double bond, is the thermodynamically more stable isomer and is typically

the major product of synthesis.

Data Summary Table:
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Property Value / Description Source(s)

IUPAC Name 3-[(E)-2-Nitroethenyl]phenol -

Synonyms

trans-3-Hydroxy-β-

nitrostyrene, 2-(3-

Hydroxyphenyl)nitroethene

[7]

CAS Number 3156-44-3 [7]

Molecular Formula C₈H₇NO₃ [7]

Molecular Weight 165.15 g/mol [7]

Physical Form Solid [7]

Melting Point 136-140 °C [7]

Boiling Point

Data not available; expected to

be high (>250 °C) with

decomposition.

[8][9]

Solubility

Low solubility in water. Soluble

in polar organic solvents (e.g.,

ethanol, acetone, DMSO,

THF).

[9]

pKa (Phenolic H) Estimated: 8.0 - 8.5 [10]

logP (o/w) Estimated: ~1.8 - 2.0 [9]

Discussion of Properties:

Melting Point: The melting point of 136-140 °C is significantly higher than that of the parent

compound, β-nitrostyrene (58 °C), reflecting the increased intermolecular forces—specifically

hydrogen bonding—imparted by the phenolic hydroxyl group.[7][8]

Solubility: While the parent β-nitrostyrene is poorly soluble in water, the presence of the polar

hydroxyl group enhances its hydrophilicity.[9] However, the molecule retains significant

nonpolar character from the benzene ring and is best described as sparingly soluble in water

but readily soluble in common polar organic solvents.
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pKa: The acidity of the phenolic proton is a critical parameter. Phenol itself has a pKa of ~10.

The presence of an electron-withdrawing group on the ring lowers this value, making the

proton more acidic. For comparison, the pKa of 3-nitrophenol is approximately 8.4.[10] The

conjugated nitroethenyl group is also strongly electron-withdrawing. Therefore, the pKa of 3-
[(E)-2-Nitroethenyl]phenol is reasonably estimated to be in the range of 8.0-8.5, making it a

weak acid that will be deprotonated under moderately basic conditions.

logP: The octanol/water partition coefficient (logP) is a key indicator of a molecule's

lipophilicity. The parent β-nitrostyrene has a logP of 2.11.[9] The addition of a hydroxyl group

typically decreases the logP by approximately 0.5-1.0 units. Thus, the logP of the title

compound is estimated to be lower, suggesting it is more hydrophilic than its non-

hydroxylated counterpart, a crucial factor for drug development considerations.

Section 2: Spectroscopic Signature for Structural
Elucidation
Spectroscopic analysis provides an empirical fingerprint of a molecule's structure. For 3-[(E)-2-
Nitroethenyl]phenol, a combination of NMR, IR, and UV-Vis spectroscopy is used to confirm

its identity, purity, and stereochemistry. While specific spectra for this exact compound are not

publicly cataloged, its features can be reliably predicted based on extensive data from

analogous structures.[1]

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be highly informative. Key

signals would include:

Vinylic Protons: Two doublets in the downfield region (δ 7.5-8.5 ppm). The most critical

feature is their coupling constant (J), which is expected to be large (J ≈ 13-16 Hz),

unequivocally confirming the (E) or trans configuration.[1]

Aromatic Protons: A complex multiplet pattern between δ 6.8-7.5 ppm, corresponding to

the four protons on the substituted benzene ring.

Phenolic Proton: A broad singlet whose chemical shift is dependent on solvent and

concentration, typically appearing between δ 5-10 ppm.
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¹³C NMR Spectroscopy: The carbon spectrum would corroborate the structure, showing eight

distinct signals:

Six signals for the aromatic carbons.

Two signals for the vinylic carbons, with the β-carbon (attached to the NO₂) being

significantly deshielded and appearing further downfield (~138-140 ppm) due to the strong

electron-withdrawing effect of the nitro group.[1]

Infrared (IR) Spectroscopy: IR analysis reveals the presence of key functional groups. The

expected characteristic absorption bands are:

O-H Stretch: A broad, strong band around 3200-3500 cm⁻¹, characteristic of the phenolic

hydroxyl group.

NO₂ Stretches: Two very strong and sharp bands: one for the asymmetric stretch (~1520

cm⁻¹) and one for the symmetric stretch (~1345 cm⁻¹). These are diagnostic for the nitro

group.[1]

C=C Stretch: A medium-intensity band around 1640 cm⁻¹ corresponding to the alkene

double bond.[1]

UV-Visible Spectroscopy: The extended π-conjugation across the phenyl ring, alkene bridge,

and nitro group results in strong ultraviolet absorption. The parent β-nitrostyrene shows a

λmax around 312 nm.[1] The phenolic -OH group, acting as an auxochrome, is expected to

cause a bathochromic (red) shift, moving the λmax to a longer wavelength, likely in the 320-

340 nm range.

Section 3: Synthesis and Chemical Reactivity
The utility of 3-[(E)-2-Nitroethenyl]phenol stems from its straightforward synthesis and its

predictable, versatile reactivity.

Synthetic Protocol: The Henry Reaction
The most common and efficient route to this compound is the Henry (or nitroaldol) reaction.[2]

[11] This reaction involves a base-catalyzed condensation between an aldehyde (3-
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hydroxybenzaldehyde) and a nitroalkane (nitromethane), followed by dehydration to yield the

nitroalkene.

Experimental Protocol: Synthesis via Henry Reaction

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux

condenser, dissolve 3-hydroxybenzaldehyde (1.0 eq) and a catalytic amount of ammonium

acetate (0.2-0.4 eq) in a minimal amount of a suitable solvent like glacial acetic acid or by

using nitromethane itself as the solvent.[12][13]

Addition of Reagent: Add nitromethane (1.5-3.0 eq) to the mixture.

Heating: Heat the reaction mixture to reflux (typically 80-120 °C) and stir for 2-6 hours.[2][14]

The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

Workup: After the reaction is complete, cool the mixture to room temperature. If a solid

product precipitates, it can be collected by vacuum filtration. Alternatively, pour the reaction

mixture into ice-water to induce precipitation.

Purification: The crude solid product is collected by filtration, washed thoroughly with cold

water, and then dried. Recrystallization from a suitable solvent system (e.g., ethanol,

isopropanol) yields the purified 3-[(E)-2-Nitroethenyl]phenol as a crystalline solid.[2]

Causality in Protocol:

Ammonium Acetate: Serves as a weak base catalyst to deprotonate nitromethane, forming

the nitronate anion nucleophile required for the initial aldol addition.

Heat/Acid: The dehydration of the intermediate nitro-aldol adduct to the final nitroalkene is

promoted by heat and the slightly acidic conditions provided by the ammonium acetate salt

or acetic acid solvent.

Ice-Water Quench: The product is significantly less soluble in water than the starting

materials and catalyst, allowing for its precipitation and easy separation during the workup.

Diagram of Synthetic Workflow
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Reactants Reaction Conditions

Process

3-Hydroxybenzaldehyde

Henry Reaction

Nitromethane Ammonium Acetate (Catalyst) Heat (Reflux)

Workup (Precipitation)

Purification (Recrystallization)

Final Product

Key Transformations

Product Classes

3-[(E)-2-Nitroethenyl]phenol

Michael Addition
(+ Nucleophile)

Nitro Group Reduction
(e.g., LAH)

Cycloaddition
(+ Diene/Dipole)

β-Functionalized
Nitroalkane

3-(2-Aminoethyl)phenol

Cyclic Structures
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Click to download full resolution via product page

Caption: Major reaction pathways available to 3-[(E)-2-Nitroethenyl]phenol.

Section 4: Relevance in Drug Discovery and
Development
The β-nitrostyrene scaffold is often considered a "privileged structure" in medicinal chemistry.

[1]This designation is given to molecular frameworks that are capable of binding to multiple

biological targets, leading to a wide range of biological activities.

Biological Activities: Derivatives of β-nitrostyrene have demonstrated a remarkable spectrum

of effects, including potent anticancer, antimicrobial (antibacterial and antifungal), anti-

inflammatory, and antiplatelet activities. [1][11][15][16][17]For instance, some derivatives

induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS)

and the modulation of key signaling pathways. [1][15]* Role of the Phenol: The phenolic

hydroxyl group can be critical for biological activity, often acting as a hydrogen bond donor or

acceptor to engage with protein active sites. [6]However, phenols can also be liabilities in

drug development due to rapid phase II metabolism (glucuronidation or sulfation), leading to

poor oral bioavailability and short half-lives. [5][18]This duality makes 3-[(E)-2-
Nitroethenyl]phenol an interesting starting point for structure-activity relationship (SAR)

studies, where the phenol might be retained, modified, or replaced with a bioisostere to

optimize both potency and pharmacokinetic properties. [5]

Conclusion
3-[(E)-2-Nitroethenyl]phenol is a molecule of significant synthetic and potential therapeutic

value. Its physicochemical properties are defined by the synergistic effects of the aromatic ring,

the activating nitrovinyl group, and the modulating phenolic hydroxyl group. It is readily

accessible through the robust Henry reaction and serves as a versatile platform for a wide

array of chemical transformations, including Michael additions, nitro-group reductions, and

cycloadditions. For researchers in organic synthesis, it is a valuable intermediate for

constructing complex molecular architectures. For professionals in drug development, it

represents a promising scaffold whose rich biological activity profile warrants further

investigation and optimization. A comprehensive understanding of its properties, as detailed in

this guide, is the first step toward unlocking its full potential.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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